molecular formula C10H13BO3 B180320 (4-Isobutyrylphenyl)boronic acid CAS No. 186498-27-1

(4-Isobutyrylphenyl)boronic acid

Cat. No.: B180320
CAS No.: 186498-27-1
M. Wt: 192.02 g/mol
InChI Key: CFUNNCDOCRSHJT-UHFFFAOYSA-N
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Description

(4-Isobutyrylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an isobutyryl group at the para position

Mechanism of Action

Target of Action

The primary target of (4-Isobutyrylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isobutyrylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Isobutyrylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(4-Isobutyrylphenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Isobutyrylphenyl)boronic acid is unique due to the presence of the isobutyryl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance plays a crucial role.

Properties

IUPAC Name

[4-(2-methylpropanoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUNNCDOCRSHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611202
Record name [4-(2-Methylpropanoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186498-27-1
Record name [4-(2-Methylpropanoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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